2-Fluoro-dl-phenylalanine

Beschreibung

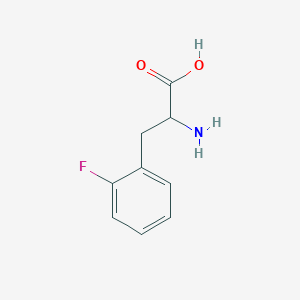

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Fluoro-dl-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest in biochemical research and drug development. As a derivative of phenylalanine, it features a fluorine atom at the second position of the benzene ring. This substitution imparts unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant experimental workflows and metabolic context.

Core Physicochemical Properties

The introduction of a fluorine atom to the phenyl ring of phenylalanine significantly alters its electronic and steric properties without drastically increasing its size. These modifications are reflected in its key physicochemical parameters.

General and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10FNO2 | [2][3] |

| Molecular Weight | 183.18 g/mol | [2][4] |

| Melting Point | 243-246 °C (decomposes) | [1][2][5] |

| Boiling Point | 308.1 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.293 g/cm³ | [1] |

| Appearance | White to off-white powder | [1] |

Acidity and Lipophilicity

The pKa values indicate the acidity of the carboxyl and amino groups, while the partition coefficient (logP) is a measure of its lipophilicity. These parameters are crucial for predicting the behavior of the molecule in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| pKa1 (Carboxyl Group) | 2.14 (at 25°C) | [1] |

| pKa2 (Amino Group) | 9.01 (at 25°C) | [1] |

| logP (Octanol/Water) | 1.48 | [1] |

| XLogP3 (Computed) | -1.3 | [1][4][6] |

Note: The discrepancy between the experimental logP and computed XLogP3 values highlights the importance of experimental verification for lipophilicity determination.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa Values by Acid-Base Titration

The pKa values of the ionizable carboxyl and amino groups can be determined by performing an acid-base titration and analyzing the resulting titration curve.[7][8][9]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Add a stoichiometric excess of 0.1 M HCl to ensure that both the carboxyl and amino groups are fully protonated.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Immerse the pH electrode in the amino acid solution and begin stirring.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, known volumes of 0.1 M NaOH from the buret.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence points, which are the points of steepest slope on the curve.

-

The pKa of the carboxyl group (pKa1) is the pH at the point where half of the first equivalence volume of NaOH has been added.

-

The pKa of the amino group (pKa2) is the pH at the point halfway between the first and second equivalence points.

Experimental workflow for pKa determination by acid-base titration.

Determination of Solubility

Solubility can be assessed qualitatively or determined quantitatively using methods such as gravimetric analysis.[10][11][12]

Principle: An excess of the solute is mixed with a solvent until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

Procedure (Gravimetric Method):

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Seal the vial and place it in a shaker within a thermostatically controlled environment (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For accuracy, the supernatant can be filtered.

-

Transfer the clear supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining the logP value.[13][14]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

-

Prepare a stock solution of this compound in either the aqueous or octanol phase.

-

In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.

-

Seal the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound).

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water].

-

Calculate logP by taking the base-10 logarithm of P.

Experimental workflow for logP determination via the shake-flask method.

Biological Context and Potential Interactions

As a non-canonical amino acid, this compound is not used in protein biosynthesis under normal conditions. However, its structural similarity to the essential amino acid L-phenylalanine allows it to potentially interact with metabolic pathways involving phenylalanine.[15]

Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for important catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[15] this compound could act as a competitive inhibitor of enzymes in this pathway, such as phenylalanine hydroxylase, thereby modulating neurotransmitter levels. This antagonistic potential makes it a valuable tool for studying these pathways and a lead compound for drug development.

Potential interference of this compound in the Phenylalanine metabolic pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 2629-55-2 [m.chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylalanine - Wikipedia [en.wikipedia.org]

A Guide to the Synthesis and Characterization of 2-Fluoro-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-dl-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique chemical and biological properties, making it a valuable building block in drug discovery and peptide design. This document details a common synthetic route and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prevalent approach involves a multi-step synthesis starting from 2-fluorotoluene, which is then elaborated to introduce the amino and carboxylic acid functionalities. The following protocol outlines a representative synthetic pathway.

Experimental Protocol: Synthesis

A common route for the synthesis of this compound begins with the bromination of 2-fluorotoluene to yield 2-fluoro-1-(bromomethyl)benzene. This intermediate is then reacted with diethyl acetamidomalonate in the presence of a base, such as sodium ethoxide, to form diethyl 2-acetamido-2-((2-fluorophenyl)methyl)malonate. Subsequent hydrolysis and decarboxylation of this malonate derivative under acidic conditions yield the final product, this compound.

Step 1: Bromination of 2-Fluorotoluene

-

2-Fluorotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

-

The reaction mixture is typically refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-fluoro-1-(bromomethyl)benzene is then purified by distillation.

Step 2: Malonic Ester Synthesis

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl acetamidomalonate is added to the sodium ethoxide solution to form the corresponding enolate.

-

The previously synthesized 2-fluoro-1-(bromomethyl)benzene is then added dropwise to the reaction mixture.

-

The reaction is stirred at reflux for several hours to ensure complete alkylation.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Hydrolysis and Decarboxylation

-

The crude diethyl 2-acetamido-2-((2-fluorophenyl)methyl)malonate is hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid.

-

This step removes the acetyl and ester protecting groups and induces decarboxylation.

-

The reaction mixture is heated at reflux for an extended period.

-

Upon cooling, the product, this compound, precipitates from the solution and can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as water/ethanol.

Synthesis Workflow

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are commonly employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol [1][2] |

| Melting Point | 243-246 °C[3] |

| Appearance | White to pale cream powder |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-F bond. Cryogenic IR spectroscopy can provide more detailed structural information by resolving fine vibrational features.[4]

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. A reversed-phase column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The retention time of the main peak is used to identify the compound, and the peak area provides a quantitative measure of its purity.

Experimental Protocols: Characterization

NMR Spectroscopy

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Data Analysis: The molecular ion peak is used to confirm the molecular weight, and the fragmentation pattern is analyzed to support the proposed structure.

HPLC

-

Mobile Phase Preparation: A typical mobile phase might consist of a mixture of phosphate buffer and acetonitrile.

-

Sample Preparation: A standard solution of the sample is prepared in the mobile phase.

-

Chromatographic Conditions: The analysis is performed on a C18 column with UV detection at a specific wavelength (e.g., 254 nm).

-

Data Analysis: The retention time and peak area of the analyte are determined from the chromatogram to assess purity.

Analytical Workflow

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (split due to fluorine coupling), the α-proton, and the β-protons of the alanine side chain. |

| ¹³C NMR | Resonances for the nine carbon atoms, with the carbons of the fluorinated ring showing characteristic splitting due to C-F coupling. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H and C=O stretching (carboxylic acid), aromatic C-H and C=C stretching, and a C-F stretching band. A cryogenic IR spectrum would show more resolved bands for detailed conformational analysis.[4][5] |

| Mass Spectrometry | A molecular ion peak at an m/z corresponding to the molecular weight of this compound (183.18).[1] |

| HPLC | A single major peak with a specific retention time, indicating a high degree of purity (typically >98%).[6][7] |

References

- 1. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2629-55-2 [m.chemicalbook.com]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. L07654.06 [thermofisher.com]

- 7. calpaclab.com [calpaclab.com]

2-Fluoro-dl-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-dl-phenylalanine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical properties, synthesis, experimental applications, and its role in biological systems.

Core Chemical and Physical Properties

This compound is a derivative of the essential amino acid phenylalanine, where a hydrogen atom at the ortho (2-position) of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique chemical and biological properties that are leveraged in various scientific applications.

| Property | Value | Citations |

| CAS Number | 2629-55-2 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | White to off-white powder | |

| Synonyms | o-Fluoro-DL-phenylalanine, 2-Amino-3-(2-fluorophenyl)propanoic acid |

Synthesis of this compound

The synthesis of fluorinated phenylalanines can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves multi-step processes, including the introduction of the fluorine atom onto the aromatic ring and the formation of the amino acid backbone.[2] Enzymatic synthesis presents an alternative with advantages such as high stereoselectivity and milder reaction conditions.[3]

A general synthetic workflow for a fluorinated phenylalanine derivative is outlined below. The synthesis of the radiolabeled analog, 2-[¹⁸F]-fluoro-ʟ-phenylalanine, for Positron Emission Tomography (PET) involves a three-step process starting from an ¹⁸F-fluoride exchange.[2]

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols

The incorporation of fluorinated amino acids into peptides is a key application that allows for the study of protein structure and function, as well as the development of more stable peptide-based therapeutics.[4] Below is a representative protocol for the incorporation of a fluorinated phenylalanine derivative into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Protocol: Incorporation of a Fluorinated Phenylalanine into a Peptide via SPPS

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[5]

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Protein Engineering and Stability: The incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins and peptides.[4] The fluorine atom can alter the electronic properties of the aromatic ring, influencing protein folding and intermolecular interactions.[6]

-

PET Imaging: Radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine is used as a tracer in Positron Emission Tomography (PET) for imaging tumors.[2][7] Increased amino acid uptake is a characteristic of many cancer cells, making radiolabeled amino acids effective for their detection.[8]

-

Drug Design: As a building block for novel therapeutics, this compound can be incorporated into peptides and small molecules to improve their pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation.[2]

-

Studying Biological Mechanisms: The substitution of phenylalanine with its fluorinated analog allows researchers to probe the role of aromatic interactions in protein-protein and protein-ligand binding.[9]

Biological Significance and Signaling Pathways

While this compound is a non-natural amino acid, its structural similarity to phenylalanine means it can be recognized by cellular machinery. For instance, it can be a substrate for amino acid transporters like the L-type amino acid transporter system (LAT1), which is often overexpressed in tumor cells.[7][8]

It is also important to consider the potential impact on cellular signaling. While specific studies on the direct effect of this compound on signaling pathways are limited, research on phenylalanine itself has shown that elevated levels can impair insulin signaling. This occurs through the post-translational modification of the insulin receptor beta subunit (IRβ), leading to its inactivation and reduced glucose uptake.[10]

Caption: A diagram illustrating how high levels of phenylalanine can impair insulin signaling.[10]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as representative examples and should be adapted and validated for specific research applications.

References

- 1. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Impact of 2-Fluoro-DL-Phenylalanine Integration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a transformative tool in chemical biology and drug discovery. Among these, 2-fluoro-dl-phenylalanine, a synthetic analog of the essential amino acid phenylalanine, has garnered significant attention for its ability to impart unique and advantageous biological properties. This technical guide provides a comprehensive overview of the core biological effects of incorporating this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Biological Consequences of Fluorination

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the ortho position of the phenylalanine phenyl ring introduces subtle yet profound changes to the amino acid's physicochemical properties. This modification can significantly influence molecular interactions, metabolic stability, and overall biological activity.[1][2][3][4]

Key Physicochemical Alterations:

-

Electronic Effects: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for ligand-receptor binding and protein-protein interactions.[3][4]

-

Steric Profile: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), resulting in minimal steric perturbation of the protein structure.

-

Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect protein folding, stability, and interactions with cellular membranes.

-

Bond Strength: The carbon-fluorine bond is exceptionally strong, contributing to increased metabolic stability by rendering the molecule less susceptible to enzymatic degradation.[4]

These alterations translate into a range of significant biological effects when this compound is incorporated into peptides and proteins.

Major Biological Impacts:

-

Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, leading to increased resistance to proteolytic degradation and a longer in vivo half-life of peptide-based drugs.[1][5]

-

Modulation of Binding Affinity: The altered electronic properties of the fluorinated aromatic ring can lead to enhanced or modified binding affinities for target receptors and enzymes.[3]

-

Alterations in Protein Structure and Stability: The introduction of fluorinated residues can influence protein folding pathways and enhance thermal and chemical stability.

-

Probing Protein Structure and Function: The unique NMR signature of the ¹⁹F nucleus provides a powerful, non-perturbative probe for studying protein structure, dynamics, and interactions.[2] Radiolabeled [¹⁸F]2-fluoro-L-phenylalanine is also utilized as a tracer in Positron Emission Tomography (PET) for imaging tumors and cerebral infarctions.[2]

Quantitative Analysis of Biological Effects

The incorporation of this compound has been shown to quantitatively impact various biological parameters. The following tables summarize key findings from the literature, providing a comparative overview.

Table 1: Proteolytic Stability of Peptides

| Peptide Sequence | Modification | Protease | Incubation Time (min) | % Intact Peptide Remaining | Half-life (t₁/₂) | Reference |

| Model Peptide A | Native Phenylalanine | α-Chymotrypsin | 120 | < 5% | Not Reported | [5] |

| Model Peptide A | 2-Fluorophenylalanine | α-Chymotrypsin | 120 | > 80% | Significantly Increased | [5] |

| Oncocin Analog (Onc18) | Native | Mouse Serum | 60 | < 13% | Not Reported | [6][7] |

| Oncocin Analog (Onc18) | Modified | Mouse Blood | 60 | 42 ± 12% | Increased | [6][7] |

Table 2: Receptor Binding Affinity of a Biphalin Analog

| Compound | Native Sequence | 4-F-Phe Analog | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) | Reference |

| Biphalin Analog | Tyr-D-Ala-Gly-Phe-NH- | Tyr-D-Ala-Gly-(4-F-Phe)-NH- | 0.51 | 12.8 | [3] |

| Biphalin Analog | Tyr-D-Ala-Gly-Phe-NH- | Tyr-D-Ala-Gly-(4-F-Phe)-NH- | 0.09 | 0.11 | [3] |

Note: While this data is for 4-fluorophenylalanine, it illustrates the significant impact of fluorination on receptor binding affinity, a principle that also applies to 2-fluorophenylalanine.

Table 3: Site-Specific Incorporation Efficiency of p-Fluoro-Phenylalanine in E. coli

| Programmed Codon Context | Incorporation Efficiency (% p-F-Phe) | Reference |

| Amber Stop Codon (TAG) | 64 - 75% | [2] |

Note: This data is for p-fluoro-phenylalanine but provides an indication of the achievable efficiency for site-specific incorporation of fluorinated phenylalanine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound incorporation.

Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for the site-directed incorporation of unnatural amino acids.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

-

Luria-Bertani (LB) medium and agar plates.

-

Appropriate antibiotics.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[1]

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Harvesting: Continue to shake the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Proteolytic Stability Assay

This protocol outlines a method for assessing the stability of a peptide in the presence of a protease.

Materials:

-

Test peptide (native and this compound-containing).

-

Protease solution (e.g., α-chymotrypsin in a suitable buffer).

-

Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Quenching solution (e.g., 10% trifluoroacetic acid in water).

-

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Peptide Preparation: Dissolve the native and modified peptides in the incubation buffer to a final concentration of 1 mg/mL.

-

Reaction Initiation: Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 time point and determine the peptide's half-life.[5][8]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of peptides on cultured cells.

Materials:

-

Mammalian cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test peptide (dissolved in a suitable vehicle, e.g., sterile water or DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Peptide Treatment: The next day, treat the cells with various concentrations of the test peptide (and a vehicle control) in a final volume of 200 µL per well.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of the peptide.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a generic signaling pathway that can be influenced by the incorporation of this compound.

Conclusion

The incorporation of this compound offers a powerful and versatile strategy for modulating the biological properties of peptides and proteins. The unique physicochemical characteristics imparted by the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and overall therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this non-canonical amino acid in their own research endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of this compound in creating next-generation biologics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

A Historical Overview of Fluorinated Amino Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, stability, and biological activity of peptides and proteins. This technical guide provides a comprehensive historical overview of fluorinated amino acid research, detailing key milestones, synthetic methodologies, and applications, with a focus on practical experimental protocols and quantitative data.

Early Discoveries and the Dawn of a New Field

The journey of fluorinated amino acids began in the mid-20th century, driven by the broader interest in organofluorine chemistry. One of the earliest significant milestones was the discovery of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya. This discovery provided a compelling precedent for the biological relevance of such compounds and spurred further investigation into their synthesis and properties.

Early synthetic efforts were often challenging, requiring harsh fluorinating agents and offering limited stereocontrol. However, these pioneering studies laid the groundwork for the development of more sophisticated and selective fluorination methods in the decades to come.

Evolution of Synthetic Methodologies

The ability to precisely introduce fluorine into amino acid scaffolds has been a central theme in the advancement of this field. Synthetic strategies have evolved from non-selective fluorination to highly stereoselective methods, enabling access to a diverse array of fluorinated amino acids.

Key Synthetic Approaches

Two primary strategies dominate the synthesis of fluorinated amino acids: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[1]

-

Fluorinated Building Blocks: This approach utilizes commercially available or readily synthesized small molecules already containing fluorine, which are then elaborated to introduce the amino and carboxylic acid functionalities.

-

Direct Fluorination/Fluoroalkylation: This strategy involves the introduction of fluorine or a fluoroalkyl group at a late stage in the synthesis of the amino acid. This can be achieved through various methods, including:

-

Nucleophilic Fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine.

-

Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to add a fluorine atom to an electron-rich center.

-

Metal-Catalyzed Fluorination: Transition metal catalysis has enabled site-selective fluorination of C-H bonds, offering a powerful tool for late-stage functionalization.[2]

-

The following diagram illustrates a generalized workflow for the synthesis of fluorinated amino acids.

Impact on Peptide and Protein Properties

The introduction of fluorine can have a dramatic impact on the physicochemical properties of peptides and proteins.

Conformational Control and Stability

Fluorine's high electronegativity can influence the local electronic environment, leading to conformational constraints. For instance, the incorporation of fluorinated proline residues can bias the cis/trans amide bond equilibrium. Furthermore, the increased hydrophobicity of fluorinated side chains can enhance the thermal and proteolytic stability of peptides and proteins.[3]

Quantitative Analysis of Proteolytic Stability

The effect of fluorination on the stability of peptides against enzymatic degradation is a critical consideration in drug development. The following table summarizes quantitative data from a study on the proteolytic stability of fluorinated model peptides against α-chymotrypsin.

| Peptide Sequence | Position of Fluorinated Residue | Fluorinated Amino Acid | Half-life (min) vs. α-chymotrypsin | Fold Increase in Stability |

| Ac-Ala-Ala-Phe-Ala-Ala-NH2 | - | - | 15 | 1.0 |

| Ac-Ala-Ala-(4-F-Phe)-Ala-Ala-NH2 | P1 | 4-Fluorophenylalanine | 30 | 2.0 |

| Ac-Ala-(4-F-Phe)-Phe-Ala-Ala-NH2 | P2 | 4-Fluorophenylalanine | 60 | 4.0 |

| Ac-Ala-Ala-Phe-(4-F-Phe)-Ala-NH2 | P1' | 4-Fluorophenylalanine | 25 | 1.7 |

Data is illustrative and compiled from findings reported in the literature. Actual values may vary based on specific experimental conditions.[4][5]

Key Applications in Research and Drug Development

Fluorinated amino acids have found widespread application as tools to probe biological systems and as components of therapeutic agents.

Probing Biological Processes with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[6] Incorporating fluorinated amino acids into proteins allows for the study of protein folding, dynamics, and interactions with other molecules using ¹⁹F NMR spectroscopy.[7]

The following diagram illustrates a typical workflow for a protein-observed ¹⁹F NMR experiment.

PET Imaging with ¹⁸F-Labeled Amino Acids

Amino acids labeled with the positron-emitting isotope ¹⁸F are valuable tracers for Positron Emission Tomography (PET) imaging, particularly in oncology.[7] Cancer cells often exhibit increased amino acid metabolism, and ¹⁸F-labeled amino acids can be used to visualize and quantify this metabolic activity.[8]

Enhancing Drug Properties

The incorporation of fluorinated amino acids into peptide-based drugs can enhance their therapeutic potential by improving metabolic stability, membrane permeability, and binding affinity.[9] The unique electronic properties of fluorine can also be exploited to modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

Investigating Signaling Pathways

Fluorinated amino acids serve as valuable tools for dissecting cellular signaling pathways. For instance, fluorinated analogs of tyrosine can be incorporated into proteins to study phosphorylation events, which are central to many signaling cascades. The altered electronic properties of the fluorinated tyrosine can modulate the kinetics of phosphorylation and dephosphorylation, providing insights into the regulation of the pathway. The diagram below depicts a simplified signaling pathway involving a G-protein coupled receptor (GPCR), where a fluorinated amino acid could be used to probe receptor activation and downstream signaling.[10]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the phenylalanine scaffold represents a powerful tool in medicinal chemistry and drug development. The potent electron-withdrawing nature of fluorine imparts unique physicochemical and biological properties to this essential amino acid. This guide provides a comprehensive technical overview of these effects, focusing on the modulation of acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions. Detailed experimental protocols for the synthesis, incorporation, and evaluation of fluorinated phenylalanine analogs are presented, alongside visualizations of key experimental workflows and biological pathways to facilitate a deeper understanding of this versatile synthetic building block.

Physicochemical Consequences of Fluorination

The introduction of one or more fluorine atoms to the phenyl ring of phenylalanine dramatically alters its electronic properties, leading to predictable yet profound changes in its acidity and lipophilicity. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and small molecule drugs.

Impact on Acidity (pKa)

The strong inductive electron-withdrawing effect of fluorine lowers the pKa of both the carboxylic acid and the amino group of phenylalanine. This increased acidity can influence the ionization state of the amino acid at physiological pH, potentially altering its interaction with biological targets. The magnitude of this effect is dependent on the number and position of the fluorine substituents.

Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogs

| Compound Name | Molecular Weight ( g/mol ) | XLogP3-AA | pKa (Predicted) |

| L-Phenylalanine | 165.19 | 1.6 | 2.2 (Carboxyl), 9.3 (Amino) |

| 2-Fluoro-L-phenylalanine | 183.18 | -1.3 | 2.17 (Carboxyl) |

| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | 2.17 (Carboxyl) |

| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | 2.2 (Carboxyl), 9.3 (Amino) |

| Pentafluoro-L-phenylalanine | 255.17 | 1.8 | 1.8 (Carboxyl), 8.7 (Amino) |

Modulation of Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex and non-intuitive. While a single fluorine atom can increase the lipophilicity of a molecule, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity due to the creation of a polarized C-F bond. The "hydrophobic effect" of fluorine is a subject of ongoing research, with the overall impact on logP depending on the specific fluorination pattern and the molecular context. The XLogP3-AA values in Table 1, a computed measure of lipophilicity, illustrate this variability.

Enhancement of Metabolic Stability

A primary driver for the incorporation of fluorinated phenylalanine into drug candidates is the significant enhancement of metabolic stability.[1] The exceptional strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[1] This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide and small molecule therapeutics.

The substitution of a hydrogen atom with fluorine at a metabolically labile position on the phenyl ring can block oxidative metabolism. Furthermore, the incorporation of D-isomers of fluorinated phenylalanine can confer resistance to proteases, which are stereospecific for L-amino acids.[2]

Table 2: Comparative Metabolic Stability of Peptides

| Peptide | Modification | In Vitro System | Half-life (t½) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Reference |

| Model Peptide | Phenylalanine | α-chymotrypsin | < 30 min | - | [3] |

| Model Peptide | 2-Fluorophenylalanine | α-chymotrypsin | > 120 min | - | [3] |

| Substance P Analog | H-Phe-Phe-NH2 | Human Liver Microsomes | - | 97 | [4] |

| Substance P Analog | Carbamate-Phe-Phe-NH2 | Human Liver Microsomes | - | 13.9 | [4] |

Altered Binding Interactions

The electron-withdrawing properties of fluorine can significantly modulate the non-covalent interactions that govern ligand-receptor binding. The introduction of fluorine can influence cation-π, hydrogen bonding, and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[5] For example, the substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin has been shown to significantly enhance its binding affinity for both µ- and δ-opioid receptors.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, incorporation, and evaluation of fluorinated phenylalanine analogs.

Synthesis of Fmoc-protected 4-Fluorophenylalanine

The synthesis of Fmoc-protected fluorinated phenylalanine is a prerequisite for its use in solid-phase peptide synthesis. A common route involves the following key steps:

-

Starting Material: Commercially available 4-fluorophenylalanine.

-

Protection of the Amine Group: The amino group of 4-fluorophenylalanine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent (e.g., a mixture of dioxane and water or acetone and water).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure Fmoc-4-fluoro-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Fluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (or Fmoc-4-fluoro-L-phenylalanine) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This protocol describes the expression of a target protein with 4-fluorophenylalanine incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-fluorophenylalanine.

-

4-Fluorophenylalanine

-

LB medium and appropriate antibiotics

-

IPTG for induction

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the two plasmids.

-

Starter Culture: Grow a starter culture overnight in LB medium with antibiotics.

-

Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Addition of 4-Fluorophenylalanine: Add 4-fluorophenylalanine to the culture to a final concentration of 1 mM.

-

Induction: Induce protein expression with IPTG.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvesting and Purification: Harvest the cells and purify the protein using standard methods.

-

Analysis: Confirm the incorporation of 4-fluorophenylalanine by mass spectrometry.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Test compound stock solution

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination: Terminate the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships of fluorine's effects.

References

The Impact of 2-Fluoro-dl-phenylalanine on Protein Architecture and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into proteins represents a potent tool in protein engineering and drug development. Among these, 2-Fluoro-dl-phenylalanine (2F-Phe), a fluorinated analog of phenylalanine, has emerged as a valuable probe for modulating protein structure, stability, and function. This technical guide provides an in-depth analysis of the effects of 2F-Phe incorporation on protein structure and stability. It consolidates quantitative data from various studies, details experimental protocols for the synthesis and analysis of 2F-Phe-containing proteins, and presents visual workflows to facilitate experimental design. The introduction of the highly electronegative fluorine atom onto the phenyl ring of phenylalanine imparts unique steric and electronic properties that can significantly influence local and global protein characteristics, leading to enhanced thermal and enzymatic stability. This guide serves as a comprehensive resource for researchers seeking to leverage the benefits of 2F-Phe in their protein engineering and drug discovery endeavors.

Introduction

The substitution of natural amino acids with synthetic analogs offers a powerful strategy to enhance the therapeutic properties and stability of proteins and peptides.[1] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties of fluorine.[2] The fluorine atom is small, highly electronegative, and forms a strong covalent bond with carbon, allowing it to subtly modify the electronic environment of the amino acid side chain with minimal steric perturbation.[2]

This compound, an analog of phenylalanine with a fluorine atom at the ortho position of the phenyl ring, has been shown to confer enhanced stability to peptides and proteins.[3] This stabilization is attributed to a combination of factors, including altered hydrophobicity, modified electrostatic interactions, and increased resistance to proteolytic degradation.[2][3] Understanding the precise structural and thermodynamic consequences of incorporating 2F-Phe is crucial for its rational application in designing more robust and effective protein-based therapeutics and research tools.

Quantitative Analysis of this compound Effects

The incorporation of this compound can lead to measurable changes in protein stability. The following tables summarize key quantitative data, providing a comparative view of proteins with and without this modification.

Table 1: Enzymatic Stability of a Model Peptide Containing a 2-Fluorophenylalanine Derivative

| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining | Reference |

| Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% | [3] |

| Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >95% | [3] |

Data extrapolated from Asante et al. (2014). The study utilized a fluorinated phenylalanine derivative in a model peptide sequence to assess its stability against α-chymotrypsin.[3]

Experimental Protocols

Detailed methodologies are essential for the successful incorporation and characterization of this compound in proteins. This section provides comprehensive protocols for key experimental procedures.

In Vivo Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with 2F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli strain engineered for unnatural amino acid incorporation.

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2F-Phe.

-

Luria-Bertani (LB) agar and broth.

-

Appropriate antibiotics.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

-

Co-transform the E. coli host strain with the expression plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth containing antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Add this compound to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

-

Purify the protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography).

-

Confirm the incorporation of 2F-Phe by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and to detect conformational changes upon 2F-Phe incorporation.[4]

Materials:

-

Purified protein (wild-type and 2F-Phe variant).

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of chloride ions.

-

Quartz cuvette with a defined path length (e.g., 1 mm).

-

CD spectrometer.

Protocol:

-

Prepare protein samples in the CD-compatible buffer. The concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

-

Ensure samples are free of aggregates by centrifugation or filtration.

-

Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

-

Record the CD spectrum of each protein sample under the same conditions.

-

Subtract the buffer baseline from the protein spectra.

-

Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

-

mdeg is the recorded ellipticity in millidegrees.

-

c is the protein concentration in mol/L.

-

n is the number of amino acid residues.

-

l is the path length of the cuvette in cm.

-

-

Analyze the resulting spectra using deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements.[5][6]

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC directly measures the heat capacity of a protein as a function of temperature, providing key thermodynamic parameters of unfolding, including the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[7]

Materials:

-

Purified protein (wild-type and 2F-Phe variant) at a concentration of 0.5-2 mg/mL.

-

Matching buffer for the reference cell.

-

Differential Scanning Calorimeter.

Protocol:

-

Prepare the protein sample and a matching buffer reference. Degas both solutions to prevent bubble formation.

-

Load the protein sample into the sample cell and the buffer into the reference cell of the calorimeter.

-

Set the experimental parameters: temperature range (e.g., 20-100°C) and scan rate (e.g., 1°C/min).

-

Perform a buffer-buffer baseline scan to establish the instrument's baseline.

-

Run the scan with the protein sample.

-

Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

-

The peak of the thermogram corresponds to the melting temperature (Tm).

-

Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

-

The Gibbs free energy of unfolding (ΔG) at a given temperature can be calculated using the Gibbs-Helmholtz equation.[2]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key experimental procedures for studying the effects of this compound.

Conclusion

The incorporation of this compound into proteins provides a valuable strategy for enhancing protein stability and modulating function. The unique electronic properties of the fluorine atom can lead to significant improvements in resistance to enzymatic degradation and thermal denaturation. This guide has provided a comprehensive overview of the quantitative effects of 2F-Phe, detailed experimental protocols for its incorporation and analysis, and clear visual workflows to aid in experimental design. While further research is needed to generate a broader dataset of thermodynamic parameters for various proteins, the available evidence strongly supports the utility of this compound as a powerful tool in protein engineering and the development of next-generation protein therapeutics. Researchers are encouraged to utilize the methodologies outlined herein to explore the full potential of this non-canonical amino acid in their specific systems of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BeStSel - Protein Circular Dichroism Spectra Analysis [bestsel.elte.hu]

- 6. BeStSel: From Secondary Structure Analysis to Protein Fold Prediction by Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2-Fluoro-dl-phenylalanine for Researchers and Drug Development Professionals

An In-Depth Overview of Commercial Suppliers, Biochemical Applications, and Experimental Protocols

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity 2-Fluoro-dl-phenylalanine. This non-canonical amino acid is a valuable tool in medicinal chemistry and protein engineering, offering unique properties for the development of novel therapeutics and the study of biological systems. This document provides a detailed summary of commercial suppliers, key product specifications, and in-depth experimental protocols for its application in peptide synthesis and protein engineering.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, often with differing specifications. The selection of a suitable supplier is critical and should be based on the specific requirements of the intended application, such as the desired purity, analytical validation, and available formats. The following table summarizes the quantitative data from several prominent commercial suppliers for easy comparison.

| Supplier | Product Name | CAS Number | Purity/Assay | Analytical Method(s) | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound, 98% | 2629-55-2 | ≥97.5% | HPLC, Non-aqueous acid-base Titration[1] | White to pale cream powder[1] | C₉H₁₀FNO₂ | 183.18 |

| Fisher Scientific | This compound, 98% | 2629-55-2 | 98% | Not specified | Not specified | C₉H₁₀FNO₂ | 183.182[2] |

| Sigma-Aldrich (MilliporeSigma) | 2-fluoro-phenylalanine | Not specified for DL form | Not specified | Not specified | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | 2-Fluoro-D-phenylalanine | 122839-51-4 | ≥98% | Not specified | Not specified | C₉H₁₀FNO₂ | 183.2 |

| Chempur | This compound, min 97% | 2629-55-2 | min 97% | Not specified | Not specified | C₉H₁₀FNO₂ | 183.18[3] |

Experimental Protocols

The unique properties of this compound make it a valuable component in the synthesis of peptides and the engineering of proteins. The fluorine atom can introduce beneficial characteristics such as increased metabolic stability, altered electronic properties, and serve as a probe for ¹⁹F NMR studies.[4]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized methodology.

Materials:

-

Fmoc-2-Fluoro-dl-phenylalanine-OH

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure or 1-Hydroxybenzotriazole (HOBt)

-

Coupling reagents (e.g., HBTU, HATU)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group from the resin's functional group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-2-Fluoro-dl-phenylalanine-OH (3 equivalents relative to the resin substitution), a coupling agent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

-

Coupling Confirmation: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide.

Incorporation of this compound into Proteins in E. coli

The site-specific incorporation of this compound into proteins in E. coli can be achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This method typically involves the use of an amber stop codon (TAG) in the gene of interest at the desired incorporation site.

Materials:

-